Diethyl (2,6-Dichloro-3-pyridyl)phosphonate

Description

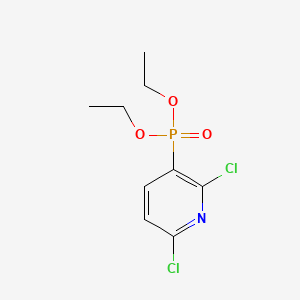

Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C9H12Cl2NO3P |

|---|---|

Molecular Weight |

284.07 g/mol |

IUPAC Name |

2,6-dichloro-3-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H12Cl2NO3P/c1-3-14-16(13,15-4-2)7-5-6-8(10)12-9(7)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

XZHDFDPYRIPXPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(N=C(C=C1)Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate typically involves the reaction of 2,6-dichloropyridine with diethyl phosphite. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted pyridyl phosphonates.

Scientific Research Applications

Diethyl (2,6-Dichloro-3-pyridyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

- Diethyl phosphonate

- Dimethyl (2,6-Dichloro-3-pyridyl)phosphonate

- Diethyl (2-chloro-3-pyridyl)phosphonate

Comparison: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity and potential biological activity compared to similar compounds with fewer or no chlorine substitutions .

Biological Activity

Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,6-dichloro-3-pyridine with diethyl phosphite under acidic conditions. The process can be outlined as follows:

-

Reagents :

- 2,6-Dichloro-3-pyridine

- Diethyl phosphite

- Acid catalyst (e.g., sulfuric acid)

-

Reaction Conditions :

- Temperature: Reflux

- Time: Several hours

- Yield : The yield of the product can vary but is generally high due to the efficient nature of the reaction.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating its broad-spectrum antimicrobial potential .

Antiviral Properties

Research indicates that this compound may also possess antiviral activity. A study demonstrated its effectiveness against various viruses, including:

- HIV

- Influenza Virus

In vitro assays revealed IC50 values in the low micromolar range, suggesting that this compound could serve as a lead for antiviral drug development .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines:

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings highlight the compound's potential as an anticancer agent; however, further studies are needed to elucidate its mechanisms of action and efficacy in vivo .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may act by inhibiting key enzymes involved in microbial metabolism or viral replication.

- Cell Membrane Disruption : The compound can disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates of Staphylococcus aureus. Results showed that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth in vitro.

Case Study 2: Antiviral Activity Against HIV

In a controlled laboratory setting, this compound was tested for its antiviral activity against HIV in C8166 cells. The compound exhibited an IC50 value of 0.57 µM, demonstrating significant potency against viral replication.

Q & A

Q. Q: How can researchers optimize the synthesis of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate to improve yield and purity?

A: Synthesis optimization involves:

- Reagent Selection : Use sodium hydride (NaH) as a base in dry tetrahydrofuran (THF) to facilitate deprotonation and nucleophilic attack, as demonstrated in Horner-Wadsworth-Emmons reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during base addition to prevent side reactions, followed by gradual warming to room temperature for completion .

- Purification : Recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the product. For viscous intermediates, direct use in subsequent steps without isolation may reduce yield loss .

- Yield Tracking : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .

Characterization Techniques

Q. Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

A: Key methods include:

- ¹H NMR : Identify characteristic peaks such as ethoxy groups (δ ~1.28 ppm, triplet) and pyridyl protons (δ ~7.5–8.5 ppm). Coupling constants (e.g., ²JHP ≈ 22 Hz for P–CH₂ groups) confirm phosphonate bonding .

- IR Spectroscopy : Detect P=O stretches (~1250 cm⁻¹) and P–O–C vibrations (~1050–1160 cm⁻¹) .

- Mass Spectrometry (ESI–MS) : Verify molecular ion peaks (e.g., m/z 316 [M+H]⁺ for analogous compounds) .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₁H₁₆ClO₃P) .

Reaction Mechanisms

Q. Q: What mechanistic pathways are proposed for reactions involving this compound?

A: Mechanistic studies suggest:

- Nucleophilic Attack : The phosphorus lone pair attacks electrophilic centers (e.g., azides or carbonyls), forming intermediates that decompose under specific conditions. For example, azidopyrazole reactions proceed via nitrogen expulsion, yielding aminopyrazole derivatives .

- Horner-Wadsworth-Emmons Olefination : The phosphonate acts as a stabilized ylide precursor, reacting with aldehydes to form alkenes. Key steps include deprotonation with NaH and β-elimination .

Data Contradictions

Q. Q: How should researchers address contradictions in spectral data or reaction outcomes?

A: Strategies include:

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and MS) to confirm structural assignments. For example, unexpected peaks in ¹H NMR may be resolved via ²D-COSY or HSQC .

- Replication : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference, which can alter byproduct profiles .

- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .

Computational Studies

Q. Q: How can computational chemistry enhance understanding of this compound’s reactivity?

A: Computational approaches include:

- DFT Calculations : Optimize geometries and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Transition State Analysis : Model reaction pathways (e.g., ylide formation) to identify rate-limiting steps and steric effects from the dichloropyridyl group .

- Solvent Effects : Simulate solvent interactions (e.g., THF polarity) to refine synthetic protocols .

Comparative Reactivity

Q. Q: How does the dichloropyridyl group influence reactivity compared to other phosphonate derivatives?

A: The 2,6-dichloro-3-pyridyl moiety:

- Electron-Withdrawing Effects : Enhances electrophilicity at the phosphorus center, accelerating nucleophilic substitutions.

- Steric Hindrance : The chlorine substituents may slow reactions requiring planar intermediates (e.g., Michael additions).

- Comparative Data : Analogues like Diethyl (3,4-dimethyl-2-pyridinyl)phosphonate show reduced reactivity in coupling reactions due to less electron-deficient pyridyl rings .

Stability and Storage

Q. Q: What conditions ensure the stability of this compound during storage?

A:

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants. Hydrolysis to phosphonic acid can occur in humid environments .

- Temperature : Keep at –20°C for long-term stability; room temperature is acceptable for short-term use if anhydrous .

- Light Sensitivity : Amber vials prevent photodegradation of the pyridyl group .

Polymer Science Applications

Q. Q: How is this compound utilized in polymer research?

A:

- Flame Retardancy : As a comonomer, it introduces phosphonate groups into polymers, enhancing char formation during combustion. Studies on acrylate copolymers show reduced peak heat release rates (pHRR) .

- Synthetic Methodology : Incorporate via radical polymerization with (meth)acrylates. Optimize feed ratios (e.g., 10–20 mol%) to balance flame resistance and mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.